

Spectroscopic Data of 1-BOC-4-chloroindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-BOC-4-Chloroindole**

Cat. No.: **B188491**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for 1-tert-butoxycarbonyl-4-chloroindole (**1-BOC-4-chloroindole**), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the methodologies used for its acquisition.

Overview of 1-BOC-4-chloroindole

1-BOC-4-chloroindole is a protected form of 4-chloroindole, where the indole nitrogen is functionalized with a tert-butoxycarbonyl (BOC) group. This protection strategy is common in multi-step syntheses to prevent unwanted reactions at the nitrogen atom, allowing for selective modifications at other positions of the indole ring. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this intermediate.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-BOC-4-chloroindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The data presented here includes ^1H NMR and ^{13}C NMR.

Table 1: ^1H NMR Spectroscopic Data for **1-BOC-4-chloroindole** Solvent: CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.17	d	8.3	1H	H-7
7.56	d	3.7	1H	H-2
7.27	dd	8.3, 0.7	1H	H-6
7.22	t	8.0	1H	H-5
6.64	dd	3.7, 0.7	1H	H-3
1.68	s	-	9H	$\text{C}(\text{CH}_3)_3$

Table 2: ^{13}C NMR Spectroscopic Data for **1-BOC-4-chloroindole** Solvent: CDCl_3

Chemical Shift (δ) ppm	Assignment
149.3	$\text{C}=\text{O}$ (BOC)
136.2	C-7a
130.4	C-4
127.3	C-3a
126.8	C-2
122.8	C-6
120.3	C-5
113.8	C-7
105.8	C-3
84.1	$\text{C}(\text{CH}_3)_3$
28.3	$\text{C}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **1-BOC-4-chloroindole** are summarized below.

Table 3: IR Spectroscopic Data for **1-BOC-4-chloroindole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Medium	C-H stretch (alkyl)
1735	Strong	C=O stretch (carbamate)
1458	Strong	C=C stretch (aromatic)
1369	Strong	C-H bend (tert-butyl)
1255	Strong	C-N stretch
1157	Strong	C-O stretch
785	Strong	C-Cl stretch
745	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **1-BOC-4-chloroindole**

Technique	Ionization Mode	m/z (calculated)	m/z (found)	Assignment
HRMS	ESI	252.0731	252.0735	[M+H] ⁺

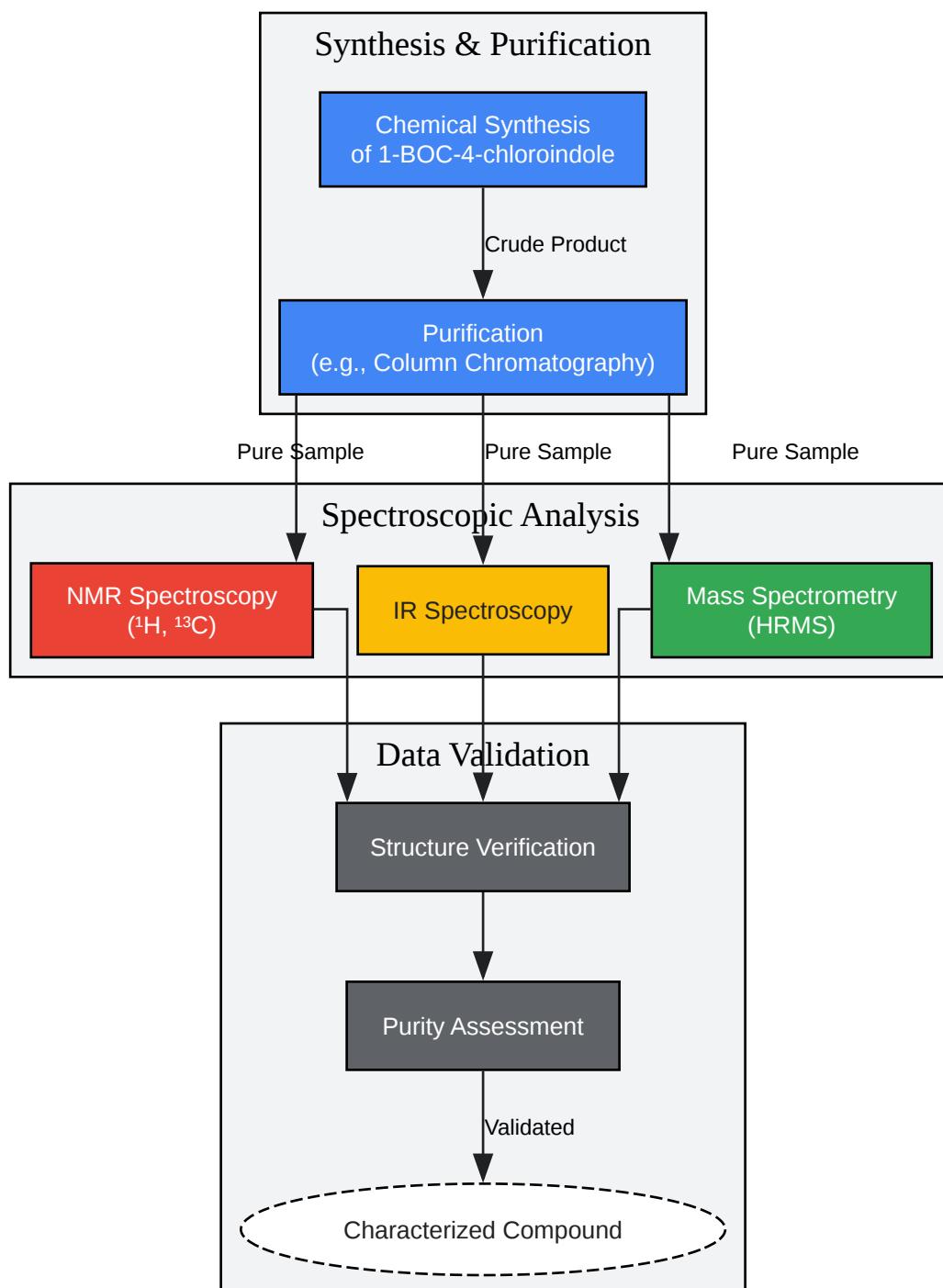
Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The general procedures are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.^[1] For ¹H NMR, data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets), coupling constant (in Hertz), and integration.^[2] For ¹³C NMR, spectra were recorded with complete proton decoupling.

IR Spectroscopy


Infrared spectra were recorded on an FTIR spectrometer.^[2] Data can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).^{[3][4]} The spectra are typically recorded in the range of 4000-650 cm⁻¹.^[3] Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.^[2] Samples were introduced via infusion or liquid chromatography. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **1-BOC-4-chloroindole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic Data of 1-BOC-4-chloroindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188491#1-boc-4-chloroindole-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com